4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features fluorine and methoxy substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted thiazole with the methoxyphenylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole ring and the substituents on the phenyl rings can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
- N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine
Uniqueness
4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of fluorine and methoxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-21-15-8-7-11(9-12(15)18)14-10-23-17(20-14)19-13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKQJYWPLRRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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